Cas no 268568-11-2 (Ethyl 2-amino-5-iodobenzoate)
Ethyl 2-amino-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-amino-5-iodobenzoate
- 2-Amino-5-iodobenzonic acid ethyl ester
- ETHYL 5-IODOANTHRANILATE
- 2-Amino-5-iodobenzoic acid ethyl ester
- 2-AMINO-5-IODO-BENZOIC ACID ETHYL ESTER
- Ethyl2-amino-5-iodobenzoate
- FPCLHSGOJPEKKE-UHFFFAOYSA-N
- 2443AB
- SBB064987
- AS02156
- AB0068213
- ST24030491
- A5269
- Benzoic acid, 2-amino-5-iodo-, ethyl ester
- 319A25
- DTXSID40475798
- D94744
- SY106802
- SCHEMBL5621223
- PS-3399
- EN300-879022
- AKOS009166841
- SB82338
- FT-0656328
- (S)-2-Amino-N-benzyl-3-(4-methoxyphenyl)propanamide
- FT-0655845
- 268568-11-2
- MFCD04038940
- DB-024399
-
- MDL: MFCD04038940
- Inchi: 1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
- InChI Key: FPCLHSGOJPEKKE-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C(=O)OCC)C=1)N
Computed Properties
- Exact Mass: 290.97600
- Monoisotopic Mass: 290.97563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.8
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: White or light brown crystalline powder
- Density: 1.730
- Melting Point: 69-71°C
- Boiling Point: 347.9°C at 760 mmHg
- Flash Point: 164.2°C
- Refractive Index: 1.629
- PSA: 52.32000
- LogP: 2.63130
- Solubility: Insoluble in water
Ethyl 2-amino-5-iodobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Ethyl 2-amino-5-iodobenzoate Customs Data
- HS CODE:4002191900
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 2-amino-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX860-5g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 98% | 5g |
121.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX860-25g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 98% | 25g |
460CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX860-100g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 98% | 100g |
1071.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX860-1g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 98% | 1g |
57CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E842076-5g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 98% | 5g |
109.80 | 2021-05-17 | |
| Fluorochem | 221955-5g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 95% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 221955-10g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 95% | 10g |
£21.00 | 2022-03-01 | |
| Fluorochem | 221955-25g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 95% | 25g |
£38.00 | 2022-03-01 | |
| Fluorochem | 221955-100g |
Ethyl 2-amino-5-iodobenzoate |
268568-11-2 | 95% | 100g |
£107.00 | 2022-03-01 | |
| TRC | E899848-100mg |
Ethyl 2-Amino-5-iodobenzoate |
268568-11-2 | 100mg |
$ 50.00 | 2022-06-05 |
Ethyl 2-amino-5-iodobenzoate Suppliers
Ethyl 2-amino-5-iodobenzoate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Ethyl 2-amino-5-iodobenzoate
Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2) is a significant compound in the realm of chemical biology and medicinal chemistry, recognized for its versatile structural framework and potential applications in drug discovery and synthetic chemistry. This compound, featuring both amino and iodine substituents on a benzoate backbone, has garnered attention due to its utility as a key intermediate in the synthesis of complex molecules.
TheEthyl 2-amino-5-iodobenzoate molecule's unique structural attributes make it a valuable building block for constructing more intricate pharmacophores. The presence of an amino group at the 2-position and an iodine atom at the 5-position provides distinct reactivity patterns that can be exploited for further functionalization. This dual functionality has been leveraged in various synthetic strategies, enabling the development of novel compounds with tailored biological activities.
In recent years, there has been a surge in research focused on harnessing theEthyl 2-amino-5-iodobenzoate intermediate for the development of innovative therapeutic agents. The benzoate core is a common motif in many biologically active molecules, and modifications to this scaffold have led to the discovery of compounds with diverse pharmacological effects. For instance, derivatives of benzoic acid have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.
The iodine atom inEthyl 2-amino-5-iodobenzoate serves as a versatile handle for cross-coupling reactions, which are fundamental in modern organic synthesis. Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, have been particularly useful in incorporating various functional groups into the benzoate framework. These reactions have enabled the construction of complex heterocyclic structures, which are often essential components of biologically active drugs.
One of the most compelling aspects ofEthyl 2-amino-5-iodobenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the benzoate scaffold withEthyl 2-amino-5-iodobenzoate, researchers have been able to develop potent inhibitors that target specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their therapeutic potential.
TheEthyl 2-amino-5-iodobenzoate intermediate has also found applications in the development of fluorescent probes for biological imaging. The incorporation of fluorophores into biologically relevant molecules has revolutionized our ability to visualize cellular processes in real-time. By leveraging the reactivity ofEthyl 2-amino-5-iodobenzoate, chemists have been able to create probes that selectively label specific targets within living cells, providing invaluable insights into biological mechanisms.
The versatility ofEthyl 2-amino-5-iodobenzoate extends to its use in material science applications as well. The benzoate moiety can be incorporated into polymers and coatings to enhance their properties. For example, benzoate-based polymers have been developed for their biodegradability and biocompatibility, making them suitable for use in medical implants and drug delivery systems.
In conclusion, Ethyl 2-amino-5-iodobenzoate (CAS No. 268568-11-2) represents a cornerstone compound in contemporary chemical biology and medicinal chemistry. Its unique structural features and reactivity patterns have made it an indispensable tool for synthetic chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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